molecular formula C9H11BrOS B3230704 2-Bromo-1-(thiophen-2-yl)pentan-1-one CAS No. 1310320-07-0

2-Bromo-1-(thiophen-2-yl)pentan-1-one

Cat. No.: B3230704
CAS No.: 1310320-07-0
M. Wt: 247.15 g/mol
InChI Key: AXZGBJOMQNCVDS-UHFFFAOYSA-N
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Description

2-Bromo-1-(thiophen-2-yl)pentan-1-one is an organic compound with the molecular formula C9H11BrOS It is a brominated derivative of thiophene, a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(thiophen-2-yl)pentan-1-one typically involves the bromination of 1-(thiophen-2-yl)pentan-1-one. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions with appropriate safety and environmental controls to handle the bromine and thiophene derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(thiophen-2-yl)pentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: 1-(Thiophen-2-yl)pentan-1-ol.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

2-Bromo-1-(thiophen-2-yl)pentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(thiophen-2-yl)pentan-1-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(thiophen-2-yl)propan-1-one: A shorter-chain analog with similar chemical properties.

    2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one (α-PVT): A psychoactive compound with a pyrrolidine ring instead of a bromine atom.

    2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one (α-PBT): Another psychoactive analog with a butyl chain.

Uniqueness

2-Bromo-1-(thiophen-2-yl)pentan-1-one is unique due to its specific bromination, which imparts distinct reactivity and potential biological activity compared to its analogs. The presence of the bromine atom allows for selective substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-1-thiophen-2-ylpentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrOS/c1-2-4-7(10)9(11)8-5-3-6-12-8/h3,5-7H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZGBJOMQNCVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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